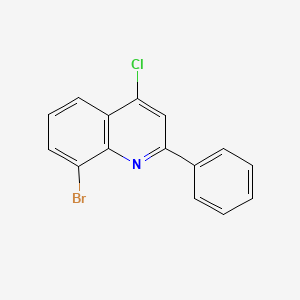

4-Chloro-8-bromo-2-phenylquinoline

Description

4-Chloro-8-bromo-2-phenylquinoline (CAS: 125443-61-0) is a halogenated quinoline derivative with the molecular formula C₁₅H₉BrClN and a molar mass of 318.6 g/mol . Its structure features a quinoline backbone substituted with a chlorine atom at position 4, a bromine atom at position 8, and a phenyl group at position 2. This compound is of interest in pharmaceutical and materials chemistry due to the electronic and steric effects imparted by its substituents.

Properties

CAS No. |

125443-61-0 |

|---|---|

Molecular Formula |

C15H9BrClN |

Molecular Weight |

318.598 |

IUPAC Name |

8-bromo-4-chloro-2-phenylquinoline |

InChI |

InChI=1S/C15H9BrClN/c16-12-8-4-7-11-13(17)9-14(18-15(11)12)10-5-2-1-3-6-10/h1-9H |

InChI Key |

SNHQTMXWTHIRCV-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C2=NC3=C(C=CC=C3Br)C(=C2)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-8-bromo-2-phenylquinoline typically involves the halogenation of quinoline derivatives. One common method is the bromination and chlorination of 2-phenylquinoline. The reaction conditions often include the use of bromine (Br2) and chlorine (Cl2) in the presence of a suitable solvent like acetic acid or chloroform. The reaction is usually carried out at elevated temperatures to ensure complete halogenation.

Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-8-bromo-2-phenylquinoline undergoes various chemical reactions, including:

Substitution Reactions: The halogen atoms (bromine and chlorine) can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar solvents.

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted quinoline derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

4-Chloro-8-bromo-2-phenylquinoline has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.

Biology: The compound is used in the study of biological pathways and as a probe in biochemical assays.

Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Chloro-8-bromo-2-phenylquinoline involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting enzymes or interfering with cellular processes. The exact pathways and targets depend on the specific application and context in which the compound is used. For example, in antimicrobial research, it may inhibit bacterial DNA gyrase or topoisomerase, leading to cell death.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

4-Bromo-8-methoxyquinoline (CAS: Not explicitly provided)

- Molecular Formula: C₁₀H₈BrNO .

- Substituents : Bromine (position 4), methoxy (position 8).

- Key Differences: Replaces the 8-bromo and 4-chloro groups in the target compound with a single bromine at position 4 and a methoxy group at position 6. Lacks the phenyl group at position 2, reducing steric bulk and π-conjugation. Crystallography: Non-hydrogen atoms are coplanar (r.m.s. deviation = 0.0242 Å), forming weak C–H⋯π(arene) interactions in the solid state .

- Applications : Serves as a precursor for radiohalogenated PET/SPECT tracers targeting amyloid plaques in Alzheimer’s disease .

4-Bromo-8-chloro-2-methylquinoline (CAS: 1070879-52-5)

- Molecular Formula : C₁₀H₇BrClN .

- Substituents : Bromine (position 4), chlorine (position 8), methyl (position 2).

- Key Differences :

- Substitutes the phenyl group at position 2 with a methyl group, reducing molecular weight (~250–270 g/mol ) and lipophilicity.

- The smaller methyl group may decrease steric hindrance in reactions compared to the phenyl group in the target compound.

4-Bromo-7-chloro-8-fluoro-2-phenylquinoline (CAS: 867164-98-5)

- Molecular Formula : C₁₅H₈BrClFN .

- Substituents : Bromine (position 4), chlorine (position 7), fluorine (position 8), phenyl (position 2).

- The fluorine atom at position 8 may improve metabolic stability in pharmaceutical applications compared to bromine .

6-Bromo-4-chloro-2-phenylquinoline (CAS: Not explicitly provided)

- Molecular Formula : Presumed similar to the target compound (C₁₅H₉BrClN).

- Substituents : Bromine (position 6), chlorine (position 4), phenyl (position 2).

- Key Differences: Altered halogen positions (Br at 6 vs.

Structural and Functional Analysis

Table 1: Comparative Physicochemical Properties

Key Trends :

- Substituent Effects :

- Phenyl vs. Methyl at Position 2 : The phenyl group increases molecular weight and π-stacking capability, which may enhance binding to aromatic residues in proteins or metal centers .

- Halogen Positioning : Bromine at position 8 (target compound) vs. 6 or 4 alters electron-withdrawing effects, influencing reactivity in Suzuki-Miyaura couplings .

- Methoxy vs. Halogen at Position 8 : Methoxy groups improve solubility but reduce electrophilicity compared to halogens .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.